molecular formula C14H16N2OS B13867346 Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- CAS No. 832102-94-0

Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-

Cat. No.: B13867346
CAS No.: 832102-94-0
M. Wt: 260.36 g/mol
InChI Key: RZJDNTBSGPAANZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- involves several steps. One common method includes the reaction of 5-aminobenzo[b]thiophene-2-carboxylic acid with piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst .

Chemical Reactions Analysis

Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Scientific Research Applications

Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing drugs targeting specific biological pathways.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring with one nitrogen atom.

    Pyridine: A six-membered ring with one nitrogen atom but in an aromatic state.

    Piperazine: A six-membered ring with two nitrogen atoms.

    Phosphorinane: A six-membered ring with one phosphorus atom.

    Arsinane: A six-membered ring with one arsenic atom.

The uniqueness of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- lies in its specific structure, which combines the piperidine ring with a benzo[b]thiophene moiety, providing distinct chemical and biological properties .

Properties

CAS No.

832102-94-0

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

(5-amino-1-benzothiophen-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C14H16N2OS/c15-11-4-5-12-10(8-11)9-13(18-12)14(17)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7,15H2

InChI Key

RZJDNTBSGPAANZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)N

Origin of Product

United States

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